Flucythrinate chemical structure and properties
Flucythrinate chemical structure and properties
An In-depth Technical Guide to Flucythrinate: Chemical Structure and Properties
Introduction
Flucythrinate is a synthetic pyrethroid insecticide and acaricide used to control a wide range of insect pests on various agricultural crops, including fruits and vegetables.[1][2][3] As a member of the pyrethroid family, it exhibits neurotoxic effects on target organisms by modulating the function of sodium channels.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for flucythrinate, intended for researchers, scientists, and professionals in drug development and crop protection.
Chemical Identity and Structure
Flucythrinate is a complex molecule with multiple stereoisomers.[1] The technical product is a viscous, dark amber liquid.[4][5]
IUPAC Name: [cyano-(3-phenoxyphenyl)methyl] 2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate[6]
CAS Name: cyano(3-phenoxyphenyl)methyl (αS)-4-(difluoromethoxy)-α-(1-methylethyl)benzeneacetate[7]
Synonyms: Fluorocythrin, CyBolt, Pay-Off, Cythrin, AC 222705[4][6]
Caption: Chemical structure of flucythrinate.
Physicochemical Properties
The physical and chemical properties of flucythrinate are summarized in the tables below. These properties influence its environmental fate and toxicological profile.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₂₃F₂NO₄ | [6][8][9] |
| Molecular Weight | 451.5 g/mol | [6] |
| Physical State | Dark amber, viscous liquid | [2][4][5] |
| Melting Point | < 25 °C | [8][10] |
| Boiling Point | 108 °C at 0.35 mmHg | [5][6][11] |
| Density | 1.189 g/cm³ at 22 °C | [5][6][8] |
| Vapor Pressure | 8.7 x 10⁻⁹ mmHg at 25 °C | [4] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Reference(s) |
| Water Solubility | 0.06 mg/L at 25 °C | [5][6] |
| Solubility in Acetone | > 820 g/L at 21 °C | [6] |
| Solubility in Hexane (B92381) | 90 g/L at 21 °C | [6] |
| Solubility in Xylene | 1810 g/L at 21 °C | [6] |
| Solubility in n-Propanol | > 780 g/L at 21 °C | [6] |
| Octanol-Water Partition Coefficient (Log P) | 6.2 | [6][8] |
| Adsorption Coefficient (Koc) | 56,000 - 100,000 | [2][8] |
Table 3: Stability Properties
| Property | Condition | Half-life (days) | Reference(s) |
| Hydrolysis | pH 3 at 27 °C | ~40 | [4][6] |
| pH 6 at 27 °C | 52 | [4][6] | |
| pH 9 at 27 °C | 6.3 | [4][6] | |
| Soil Half-life | Field conditions | 21 - 60 days | [2][3] |
Mechanism of Action: Neurological Disruption
Flucythrinate, like other synthetic pyrethroids, primarily acts on the nervous system of insects.[6] Its mechanism of action involves the disruption of normal nerve function by targeting voltage-gated sodium channels.[6][8]
-
Binding to Sodium Channels: Flucythrinate binds to the alpha-subunit of voltage-gated sodium channels in the nerve cell membrane.
-
Delayed Channel Closure: This binding prolongs the open state of the sodium channels, delaying their closure after a nerve impulse.[6]
-
Persistent Sodium Influx: The delayed closure leads to a persistent influx of sodium ions (Na⁺) into the neuron.
-
Repetitive Firing and Paralysis: This sustained depolarization results in repetitive nerve discharges, leading to hyperexcitability, tremors, paralysis, and ultimately, the death of the insect.
Caption: Signaling pathway of flucythrinate's neurotoxic action.
Experimental Protocols: Residue Analysis
The determination of flucythrinate residues in agricultural and environmental samples is crucial for regulatory compliance and food safety. Gas chromatography (GC) with electron capture detection (ECD) is a common and sensitive method for its analysis.[12]
Gas Chromatographic Analysis of Flucythrinate in Crops
This protocol is adapted for the analysis of flucythrinate residues in crops such as apples, cabbage, and broccoli.[12]
1. Sample Preparation and Extraction:
- Homogenization: A 40 g sample of finely chopped plant tissue is blended with 30 g of anhydrous sodium sulfate (B86663) and 10 g of Celite 545AW.[12]
- Extraction: The mixture is extracted with 250 mL of dichloromethane (B109758) for 5 minutes at moderate speed.[12]
- Filtration: The extract is filtered under reduced pressure through a Buchner funnel.[12]
2. Cleanup by Column Chromatography:
- Column Packing: A glass column (15 mm i.d. x 250 mm) is packed with Florisil.[12]
- Loading: The concentrated extract is loaded onto the column.
- Elution: The column is eluted with a suitable solvent system (e.g., a mixture of hexane and toluene) to separate flucythrinate from co-extracted matrix components. The specific solvent ratios may need to be optimized for different crop types.[12]
3. GC-ECD Analysis:
- Instrument: A gas chromatograph equipped with a ⁶³Ni electron capture detector.[12]
- Injection: The final, cleaned-up extract, reconstituted in toluene, is injected into the GC.[12]
- Quantification: The concentration of flucythrinate is determined by comparing the peak area from the sample to that of a known standard.[12]
start [label="Start: Crop Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
homogenize [label="1. Homogenize Sample\n(with Na₂SO₄ and Celite)"];
extract [label="2. Extract\n(Dichloromethane)"];
filter[label="3. Filter Extract"];
concentrate [label="4. Concentrate Extract"];
cleanup [label="5. Cleanup\n(Florisil Column Chromatography)"];
elute [label="6. Elute Flucythrinate"];
reconstitute [label="7. Reconstitute in Toluene"];
analyze [label="8. Analyze by GC-ECD", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="End: Quantify Residue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> homogenize;
homogenize -> extract;
extract -> filter;
filter -> concentrate;
concentrate -> cleanup;
cleanup -> elute;
elute -> reconstitute;
reconstitute -> analyze;
analyze -> end;
}
Caption: Workflow for GC analysis of flucythrinate residues.
Conclusion
Flucythrinate is a potent synthetic pyrethroid with well-defined physicochemical properties that dictate its environmental behavior. Its neurotoxic mechanism of action, centered on the disruption of voltage-gated sodium channels, is characteristic of its class. The analytical methods, particularly gas chromatography, are well-established for its detection in various matrices, ensuring monitoring for food safety and environmental protection. This guide provides foundational technical information for professionals engaged in research and development in related fields.
References
- 1. Flucythrinate (Ref: OMS 2007) [sitem.herts.ac.uk]
- 2. EXTOXNET PIP - FLUCYTHRINATE [extoxnet.orst.edu]
- 3. Flucythrinate - Coastal Wiki [coastalwiki.org]
- 4. 724. Flucythrinate (Pesticide residues in food: 1985 evaluations Part II Toxicology) [inchem.org]
- 5. Flucythrinate - Wikipedia [en.wikipedia.org]
- 6. Flucythrinate | C26H23F2NO4 | CID 50980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 8. echemi.com [echemi.com]
- 9. scbt.com [scbt.com]
- 10. 70124-77-5 CAS MSDS (FLUCYTHRINATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. ez.restek.com [ez.restek.com]
- 12. pubs.acs.org [pubs.acs.org]
